

Formulation of amine-based compounds for drug delivery

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Compound of Interest

Compound Name: 1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine

CAS No.: 1822601-94-4

Cat. No.: B1431216

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Application Note: Formulation of Ionizable Amine-Based Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

Abstract

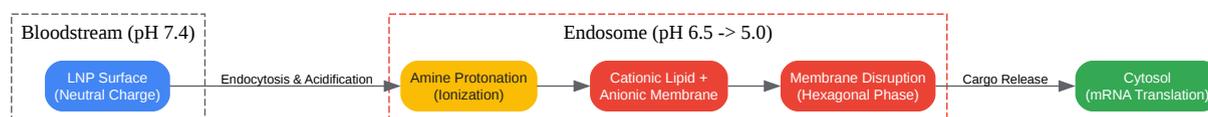
The clinical success of mRNA-based COVID-19 vaccines has cemented Lipid Nanoparticles (LNPs) as the gold standard for nucleic acid delivery. At the core of this technology lies the ionizable amine, a chemical moiety designed to navigate the "Goldilocks" paradox of drug delivery: neutral in the bloodstream to minimize toxicity, yet cationic in the endosome to facilitate payload release. This guide provides a rigorous, field-proven protocol for formulating amine-based LNPs, focusing on the critical role of pKa tuning, microfluidic mixing, and quantitative validation.

Rational Design: The Chemistry of the "Switch"

The efficacy of an LNP formulation hinges on the Ionizable Cationic Lipid.^{[1][2]} Unlike permanently charged cationic lipids (e.g., DOTAP) which are toxic and rapidly cleared by the reticuloendothelial system (RES), ionizable lipids possess a tertiary amine headgroup with a pKa optimized between 6.2 and 6.9.

Mechanism of Action

- Formulation (pH 4.0): The amine is protonated (positive). It electrostatically binds to the anionic backbone of the nucleic acid (mRNA/siRNA), collapsing it into a nanoparticle core.
- Circulation (pH 7.4): The amine deprotonates (neutral). The LNP surface becomes near-neutral, reducing opsonization and extending circulation time.
- Endosomal Escape (pH < 6.0): Upon endocytosis, the endosome acidifies. The amine re-protonates, becoming cationic. This cationic charge interacts with anionic endosomal lipids (like phosphatidylserine), inducing a non-bilayer hexagonal phase transition () that disrupts the membrane and releases the cargo into the cytosol.



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Figure 1: The proton sponge-like mechanism of ionizable amines triggering endosomal escape.

Formulation Protocol: Microfluidic Assembly

Note: This protocol uses DLin-MC3-DMA (MC3) as the reference standard, but is applicable to proprietary lipids (e.g., SM-102, ALC-0315) by adjusting the N/P ratio.

Materials

- Ionizable Lipid: DLin-MC3-DMA (pKa ~6.44)[1]
- Helper Lipid: DSPC (Structural stability)
- Sterol: Cholesterol (Membrane fluidity/rigidity)
- PEG-Lipid: DMG-PEG 2000 (Steric stabilization)
- Nucleic Acid: mRNA or siRNA[1][3]

- Buffers:
 - Aqueous Phase: 50 mM Citrate Buffer, pH 4.0
 - Dialysis Buffer: 1X PBS, pH 7.4 (Ca/Mg-free)
- Equipment: Microfluidic Mixer (e.g., NanoAssemblr or T-junction setup), 100kDa MWCO Dialysis Cassettes.

Step-by-Step Workflow

1. Lipid Stock Preparation (Organic Phase) Dissolve lipids in 100% Ethanol.[4] Combine them in the industry-standard molar ratio:

Component	Molar Ratio	Function
Ionizable Lipid (MC3)	50%	Cargo binding & Release
DSPC	10%	Bilayer structure
Cholesterol	38.5%	Stability & Fusion

| DMG-PEG 2000 | 1.5% | Prevents aggregation |

Target Lipid Concentration: 10-12 mM total lipid in ethanol.

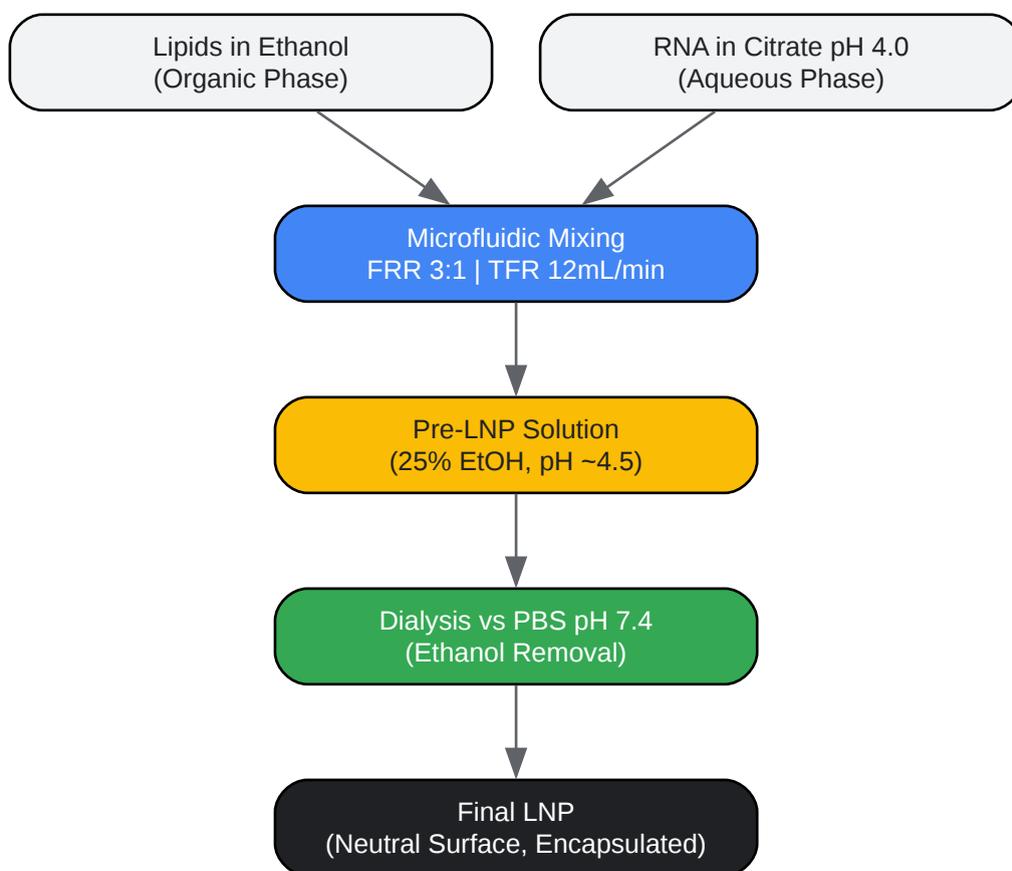
2. Aqueous Phase Preparation Dilute nucleic acid in 50 mM Citrate Buffer (pH 4.0).

- Calculation: Determine concentration based on the N/P Ratio (Nitrogen-to-Phosphate).
- Standard N/P: 6 (This means 6 amine nitrogens per 1 phosphate group).
- Why pH 4.0? Ensures the amine is fully protonated to bind the negatively charged RNA.

3. Microfluidic Mixing This is the critical nucleation step. Turbulent mixing causes rapid polarity change (ethanol dilution), forcing lipids to self-assemble around the RNA.

- Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).

- Total Flow Rate (TFR): 12 mL/min (for benchtop scale).
 - Procedure: Load syringes.[5] Purge lines. Execute mix. Collect the "Pre-LNP" solution (which contains ~25% ethanol).
4. Buffer Exchange (Dialysis) The Pre-LNP solution is unstable due to ethanol and acidic pH.
- Transfer to 100kDa MWCO dialysis cassette.
 - Dialyze against 1000x volume of 1X PBS (pH 7.4) for 12-18 hours at 4°C.
 - Mechanism:[1][6][7][8][9][10][11] Ethanol removal solidifies the lipid core; pH shift to 7.4 neutralizes the surface amines.



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Figure 2: Microfluidic formulation workflow ensuring reproducible particle size.

Characterization & Validation

Trustworthiness in drug delivery requires rigorous QC. Every batch must pass these three checkpoints.

A. Particle Size & Polydispersity (DLS)

- Method: Dynamic Light Scattering.[11]
- Acceptance Criteria:
 - Z-Average Diameter: 60 nm – 100 nm (Target: ~80 nm).
 - Polydispersity Index (PDI): < 0.2 (Indicates a monodisperse population).[11]
- Note: If PDI > 0.2, check for aggregates or slow mixing speeds.

B. Encapsulation Efficiency (RiboGreen Assay)

This assay uses a dye that fluoresces only when bound to free RNA.

- Protocol:
 - Free RNA: Measure fluorescence of LNP sample in buffer (dye cannot penetrate LNP).
 - Total RNA: Measure fluorescence of LNP sample + 1% Triton X-100 (surfactant lyses LNP, exposing all RNA).
- Calculation:
- Target: > 85% Efficiency.

C. Apparent pKa (TNS Assay)

Verify the chemical "switch" works.

- Method: Incubate LNPs with TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) in buffers ranging from pH 2.0 to 10.0.

- TNS fluoresces when bound to positive charges. As pH drops, fluorescence increases.
- The pKa is the pH at 50% maximum fluorescence.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Large Particle Size (>150nm)	Slow mixing speed or high lipid concentration.	Increase Total Flow Rate (TFR); reduce lipid stock concentration.
Low Encapsulation (<70%)	Incorrect N/P ratio or pH mismatch.	Ensure Aqueous phase is pH 4.0; verify N/P ratio is ≥ 6 .
Aggregation (Visible precipitate)	Ethanol removal too slow or pH jump too fast.	Use stepwise dialysis or dilute immediately with PBS post-mixing.
High Toxicity in vitro	Residual ethanol or high surface charge.	Extend dialysis time; check Zeta potential (should be near neutral at pH 7.4).

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